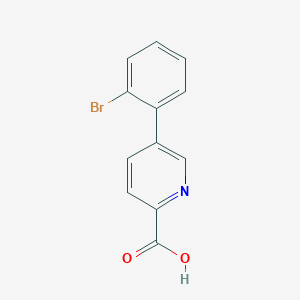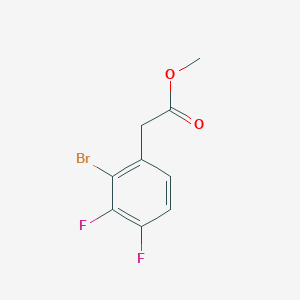
Methyl 2-(2-bromo-3,4-difluorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-bromo-3,4-difluorophenyl)acetate is an organic compound with the molecular formula C9H7BrF2O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromo-3,4-difluorophenyl)acetate typically involves the esterification of 2-(2-bromo-3,4-difluorophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-bromo-3,4-difluorophenyl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: The major products are the substituted phenylacetates.
Oxidation: The major product is 2-(2-bromo-3,4-difluorophenyl)acetic acid.
Reduction: The major product is 2-(2-bromo-3,4-difluorophenyl)ethanol.
Aplicaciones Científicas De Investigación
Methyl 2-(2-bromo-3,4-difluorophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-bromo-3,4-difluorophenyl)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where it is metabolized in the body to release the active drug. The molecular targets and pathways involved would vary based on the specific drug it is used to synthesize.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-bromo-2,3-difluorophenyl)acetate
- Methyl 2-(4-bromo-3-fluorophenyl)acetate
- Methyl 2-(2-bromo-4-fluorophenyl)acetate
Uniqueness
Methyl 2-(2-bromo-3,4-difluorophenyl)acetate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can lead to different reactivity and properties compared to its analogs, making it valuable for specific synthetic applications and research purposes.
Propiedades
Fórmula molecular |
C9H7BrF2O2 |
|---|---|
Peso molecular |
265.05 g/mol |
Nombre IUPAC |
methyl 2-(2-bromo-3,4-difluorophenyl)acetate |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-7(13)4-5-2-3-6(11)9(12)8(5)10/h2-3H,4H2,1H3 |
Clave InChI |
RNCWUCLVGQXQOP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=C(C(=C(C=C1)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


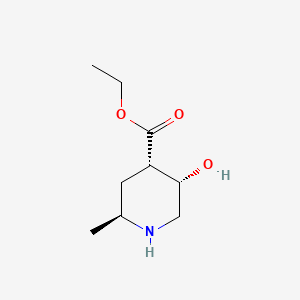
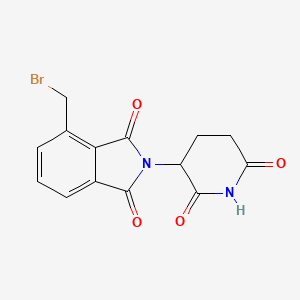
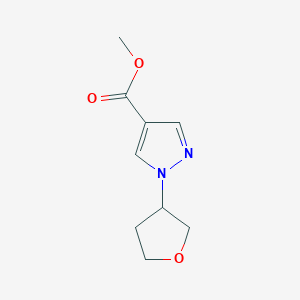

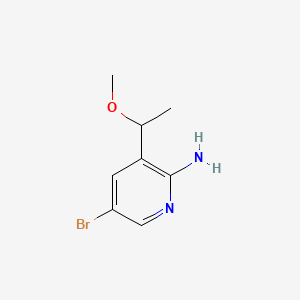

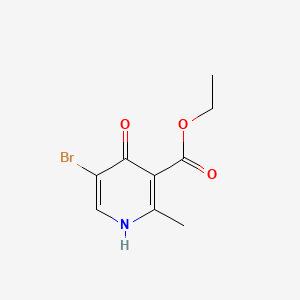

![(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13917419.png)

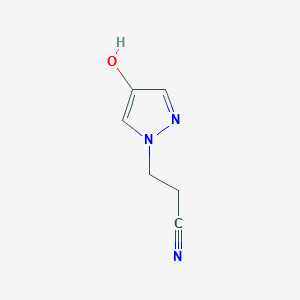
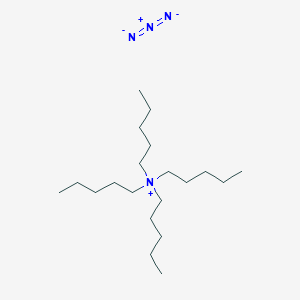
![3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid](/img/structure/B13917460.png)
